molecular formula C9H10ClFO B12980682 2-(2-Chlorophenyl)-2-fluoropropan-1-ol

2-(2-Chlorophenyl)-2-fluoropropan-1-ol

Cat. No.: B12980682
M. Wt: 188.62 g/mol
InChI Key: YAGIFJPWLSLOQL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-fluoropropan-1-ol is an organic compound that features a chlorophenyl group and a fluorine atom attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-fluoropropan-1-ol typically involves the reaction of 2-chlorobenzaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of a Grignard reagent, where 2-chlorobenzaldehyde reacts with a fluorinated Grignard reagent to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-chlorophenyl)-2-fluoropropanone.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2-(2-Chlorophenyl)-2-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets. The presence of the chlorophenyl and fluorine groups allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-fluoropropane
  • 2-(2-Chlorophenyl)-2-fluoropropanoic acid
  • 2-(2-Chlorophenyl)-2-fluoropropylamine

Uniqueness

2-(2-Chlorophenyl)-2-fluoropropan-1-ol is unique due to the presence of both a hydroxyl group and a fluorine atom on the same carbon, which imparts distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed in similar compounds lacking one of these functional groups.

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-fluoropropan-1-ol

InChI

InChI=1S/C9H10ClFO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3

InChI Key

YAGIFJPWLSLOQL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=CC=C1Cl)F

Origin of Product

United States

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